molecular formula C9H14ClN B1377929 1-(4-Methylphenyl)ethanamine, hcl CAS No. 854181-94-5

1-(4-Methylphenyl)ethanamine, hcl

Cat. No. B1377929
M. Wt: 171.67 g/mol
InChI Key: QDWBCLYSNFCQGQ-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)ethanamine, hcl, also known as 1-(4-METHYLPHENYL)ETHANAMINE, HCL, is a compound with the molecular formula C9H14ClN . It has a molecular weight of 171.67 g/mol . This compound is a chiral amine .


Molecular Structure Analysis

The InChI code for 1-(4-Methylphenyl)ethanamine, hcl is 1S/C9H13N.ClH/c1-7-3-5-9(6-4-7)8(2)10;/h3-6,8H,10H2,1-2H3;1H . The Canonical SMILES string is CC1=CC=C(C=C1)C(C)N.Cl . This compound has a covalently-bonded unit count of 2 .


Physical And Chemical Properties Analysis

1-(4-Methylphenyl)ethanamine, hcl has a molecular weight of 171.67 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 171.0814771 g/mol . The topological polar surface area is 26 Ų . It has a heavy atom count of 11 .

Scientific Research Applications

  • Synthesis and Chemical Reactivity :

    • The compound has been utilized in the synthesis of various chemical structures. For instance, it has been involved in the synthesis of novel 2,3,4-trisubstituted chromanes, indicating its utility in complex organic synthesis processes (Korotaev et al., 2017).
    • It's also used in the preparation of Pincer 4-Functionalized 2-Aminomethylbenzo[h]quinoline Ruthenium Catalysts for Ketone Reduction, showcasing its application in catalysis and materials science (Facchetti et al., 2016).
  • Pharmaceutical and Medicinal Chemistry :

    • The compound is involved in the synthesis of pharmaceuticals such as Apremilast, indicating its relevance in drug development and pharmaceutical research (Shan et al., 2015).
  • Material Science and Corrosion Inhibition :

    • It's been used in the synthesis of novel hydrazinecarbothioamide as a potential corrosion inhibitor for mild steel in HCl, highlighting its significance in material science and industrial applications (Al-amiery et al., 2013).
    • Additionally, it has applications in evaluating Schiff bases as corrosion inhibitors on carbon steel in hydrochloric acid, further supporting its role in corrosion prevention and material protection (Hegazy et al., 2012).
  • Chemical Analysis and Identification :

    • It has been identified and analyzed in compounds like 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine and its analogues by gas chromatography–mass spectrometry analysis, underscoring its relevance in analytical chemistry (Lum et al., 2016).

Safety And Hazards

1-(4-Methylphenyl)ethanamine, hcl is classified as extremely flammable and contains gas under pressure; it may explode if heated . It causes serious eye irritation and is harmful if inhaled . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust, not ingesting, and seeking immediate medical assistance if swallowed .

properties

IUPAC Name

1-(4-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-7-3-5-9(6-4-7)8(2)10;/h3-6,8H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWBCLYSNFCQGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)ethanamine, hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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